- A novel route to 2-imidazolin-5-one derivatives via oxidative cyclization of aryl-substituted (Z)-N-acetyl-α-dehydroalanines having a dialkylamino groupTetrahedron, 2004, 60(42), 9517-9524,
Cas no 93634-54-9 ((Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one)

93634-54-9 structure
Nom du produit:(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
Numéro CAS:93634-54-9
Le MF:C12H11NO2
Mégawatts:201.221243143082
MDL:MFCD00220066
CID:1023942
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Propriétés chimiques et physiques
Nom et identifiant
-
- (Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
- (Z)-2-methyl-4-(4-methylbenzylidene)-5(4H)-oxazolone
- NSC636401
- NSC624441
- (4Z)-2-methyl-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one
- (4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
- DRSAXSPSSHVKSE-XFFZJAGNSA-N
- AHF103177
- 5903AC
- ST2408385
- (4Z)-2-methyl-4-(p-tolylmethylene)oxazol-5-one
- 2-Methyl-4-(4-methylbenzylidene)oxazole-5(4H)-one
- (z)-4-(4-methylbenzylidene)-
- (4Z)-2-Methyl-4-[(4-methylphenyl)methylene]-5(4H)-oxazolone (ACI)
- 5(4H)-Oxazolone, 2-methyl-4-[(4-methylphenyl)methylene]-, (Z)- (ZCI)
-
- MDL: MFCD00220066
- Piscine à noyau: 1S/C12H11NO2/c1-8-3-5-10(6-4-8)7-11-12(14)15-9(2)13-11/h3-7H,1-2H3/b11-7-
- La clé Inchi: DRSAXSPSSHVKSE-XFFZJAGNSA-N
- Sourire: C(/C1C=CC(C)=CC=1)=C1\C(=O)OC(C)=N\1
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 1
- Complexité: 323
- Surface topologique des pôles: 38.7
Propriétés expérimentales
- Dense: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 139-140 ºC
- Solubilité: Légèrement soluble (1,2 G / l) (25 ºC),
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Sealed in dry,2-8°C
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM130173-5g |
(Z)-2-methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 5g |
$298 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD135-50mg |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95+% | 50mg |
85.0CNY | 2021-07-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z42760-1g |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 1g |
¥301.0 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z42760-250mg |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 250mg |
¥101.0 | 2023-09-05 | |
Fluorochem | 227150-5g |
Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 5g |
£192.00 | 2022-02-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD233529-250mg |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 250mg |
¥105.0 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD135-200mg |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95+% | 200mg |
197.0CNY | 2021-07-12 | |
Ambeed | A176916-100mg |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 100mg |
$30.0 | 2024-04-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD135-250mg |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95+% | 250mg |
298CNY | 2021-05-08 | |
Chemenu | CM130173-1g |
(Z)-2-methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 1g |
$281 | 2021-08-05 |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 2 - 7 h, 75 - 85 °C; cooled
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Acetic anhydride , Sodium acetate
Référence
- An Atropos Biphenyl Bisphosphine Ligand with 2,2'-tert-Butylmethylphosphino Groups for the Rhodium-Catalyzed Asymmetric Hydrogenation of Enol EstersAdvanced Synthesis & Catalysis, 2018, 360(19), 3793-3800,
Méthode de production 3
Conditions de réaction
Référence
- Enantioselective preparation of α-phenylalanines by asymmetric catalytic hydrogenationAnales de Quimica, 1983, 79(2), 188-93,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Acetic anhydride , Sodium acetate ; 2 h, rt → reflux; cooled
Référence
- Concerning the thermal diastereomerization of the green fluorescent protein chromophoreMonatshefte fuer Chemie, 2006, 137(2), 163-168,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4 h, 100 °C
Référence
- Silver-promoted direct phosphorylation of bulky C(sp2)-H bond to build fully substituted β-phosphonodehydroamino acidsOrganic Letters, 2020, 22(16), 6414-6419,
Méthode de production 6
Conditions de réaction
1.1 Solvents: Acetic anhydride ; 100 °C
Référence
- A concise approach to polysubstituted oxazoles from N-acyl-2-bromo enamides via a copper(I)/amino acid-catalyzed intramolecular C-O bond formationOrganic & Biomolecular Chemistry, 2014, 12(23), 3912-3923,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4 h, 100 °C; overnight, rt
Référence
- Rh-Catalyzed Asymmetric Hydrogenation of Cyclic α-Dehydroamino KetonesOrganic Letters, 2015, 17(21), 5380-5383,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride
Référence
- An Atropos Chiral Biphenyl Bisphosphine Ligand Bearing Only 2,2'-Substituents and Its Application in Rh-Catalyzed Asymmetric HydrogenationAdvanced Synthesis & Catalysis, 2018, 360(4), 738-743,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4 h, 100 °C; overnight, 25 °C
Référence
- Construction of Chiral-Fused Tricyclic γ-Lactams via a trans-Perhydroindolic Acid-Catalyzed Asymmetric Domino ReactionOrganic Letters, 2017, 19(11), 2925-2928,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; rt; 1 h, reflux
Référence
- Synthesis, biological evaluation and structure-activity relationships of 5-arylidene tetramic acids with antibacterial activity against methicillin-resistant Staphylococcus aureusBioorganic & Medicinal Chemistry Letters, 2020, 30(10),,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride
Référence
- Mechanism of the hydrolysis of (Z)-4-benzylidene-2-methyloxazolin-5-one or (Z)-4-benzylidene-2-phenyloxazolin-5-one derivativesJournal of Organic Chemistry, 1985, 50(7), 977-80,
Méthode de production 12
Conditions de réaction
Référence
- Synthetic and antiviral studies on certain acyclic nucleosides of 5-benzyl-6-azauracil derivativesNucleosides & Nucleotides, 1993, 12(9), 925-40,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 100 - 110 °C; overnight, 25 °C
Référence
- Oxazolone-Based Photoswitches: Synthesis and PropertiesEuropean Journal of Organic Chemistry, 2013, 2013(29), 6611-6618,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Acetic anhydride , Potassium acetate ; rt → reflux; 1 h, reflux; overnight, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Référence
- Cation-Triggered Switchable Asymmetric Catalysis with Chiral Aza-CrownPhosAngewandte Chemie, 2015, 54(14), 4334-4337,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Acetic anhydride , Sodium acetate ; 2 h, reflux; reflux → rt; overnight, rt
Référence
- Preparation of isomannide pseudopeptide derivatives as serine protease inhibitors, Brazil, , ,
Méthode de production 16
Conditions de réaction
Référence
- Formation of isoquinoline and 1-azetine derivatives via novel photocyclization of substituted α-dehydrophenylalaninesTetrahedron, 2000, 56(19), 2941-2951,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Sodium acetate
1.2 Solvents: Acetic anhydride , Water
1.2 Solvents: Acetic anhydride , Water
Référence
- Formation of isoquinoline derivatives by the irradiation of N-acetyl-α-dehydrophenylalanine ethyl ester and its derivativesHeterocycles, 2000, 53(10), 2261-2274,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4.5 h, reflux
Référence
- Preparation of peptides for treating resistant tumors, World Intellectual Property Organization, , ,
Méthode de production 19
Conditions de réaction
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 2 h, 140 °C - reflux
Référence
- Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H BondsOrganic Letters, 2016, 18(15), 3586-3589,
Méthode de production 20
Conditions de réaction
1.1 Reagents: Acetic anhydride , Sodium acetate
Référence
- On the synthesis of geometric isomers of 2-methyl (or phenyl)-4-[α-arylethylidene]-5(4H)-oxazolonesJournal of Heterocyclic Chemistry, 1985, 22(6), 1655-7,
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Raw materials
- Ethyl acetylglycinate
- 4-Methylbenzaldehyde
- (4e)-2-phenyl-4-(1-phenylethylidene)-1,3-oxazol-5-one
- 2-acetamidoacetic acid
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Preparation Products
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Littérature connexe
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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